Cas no 153127-34-5 (Oleanan-29-al,3-[(O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®2)]-a-L-arabinopyranosyl)oxy]-13,28-epoxy-16-hydroxy-,(3b,16a,20b)-)

Oleanan-29-al,3-[(O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®2)]-a-L-arabinopyranosyl)oxy]-13,28-epoxy-16-hydroxy-,(3b,16a,20b)- structure
153127-34-5 structure
Product Name:Oleanan-29-al,3-[(O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®2)]-a-L-arabinopyranosyl)oxy]-13,28-epoxy-16-hydroxy-,(3b,16a,20b)-
CAS No:153127-34-5
MF:C53H86O22
MW:1075.23675966263
CID:177152
PubChem ID:197641
Update Time:2025-04-19

Oleanan-29-al,3-[(O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®2)]-a-L-arabinopyranosyl)oxy]-13,28-epoxy-16-hydroxy-,(3b,16a,20b)- Chemical and Physical Properties

Names and Identifiers

    • 2)]-a-L-arabinopyranosyl)oxy]-13,28-epoxy-16-hydroxy-,(3b,16a,20b)-
    • 2)-O-b-D-glucopyranosyl-(1&reg
    • 3-O-(Rhamnopyranosyl-1-2-glucopyranosyl-1-3)(glucopyranosyl-1-2)-arabinopyranosylcyclamiretin A
    • Oleanan-29-al, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-3)-O-(beta-D-glucopyranosyl-(1-2))-alpha-L-arabinopyranosyl)oxy)-13,28-epoxy-16-hydroxy-, (3beta,16alpha,20beta)-
    • ardipusilloside I
    • 153127-34-5
    • Oleanan-29-al,3-[(O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®2)]-a-L-arabinopyranosyl)oxy]-13,28-epoxy-16-hydroxy-,(3b,16a,20b)-
    • Inchi: 1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1
    • InChI Key: BKDSZIZBAIJBKZ-RVLZDLSUSA-N
    • SMILES: O1CC23CC[C@](C=O)(C)C[C@@H]2C21CC[C@@H]1[C@@]4(C)CC[C@@H](C(C)(C)C4CC[C@@]1(C)[C@]2(C)C[C@H]3O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 1074.56107437g/mol
  • Monoisotopic Mass: 1074.56107437g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 12
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 75
  • Rotatable Bond Count: 11
  • Complexity: 2060
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 27
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 343Ų

Oleanan-29-al,3-[(O-6-deoxy-a-L-mannopyranosyl-(1®2)-O-b-D-glucopyranosyl-(1®3)-O-[b-D-glucopyranosyl-(1®2)]-a-L-arabinopyranosyl)oxy]-13,28-epoxy-16-hydroxy-,(3b,16a,20b)- Related Literature

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.